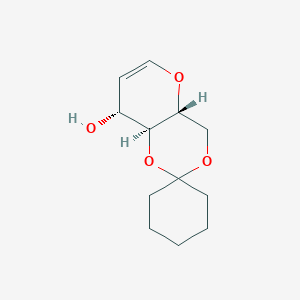

4,6-O-Cyclohexylidene-D-glucal

Description

Role of Glycals as Chiral Synthons in Carbohydrate Chemistry

Glycals, cyclic enol ethers derived from sugars, are highly versatile chiral building blocks in organic synthesis. medchemexpress.comresearchgate.netresearchgate.net D-glucal, the glycal derived from glucose, is a prominent member of this family and serves as a crucial intermediate in the synthesis of various oligosaccharides. researchgate.netwikipedia.org The double bond between carbons 1 and 2 in the glucal structure allows for a wide range of chemical transformations, including electrophilic additions, cycloadditions, and rearrangements, making it a valuable precursor for creating complex carbohydrate structures. researchgate.net The inherent chirality of D-glucal, inherited from its parent sugar, makes it an excellent starting material for the enantioselective synthesis of natural products and their analogs. researchgate.net

The reactivity of the double bond in glycals has been extensively exploited in glycosylation reactions, a key process for assembling oligosaccharides. rsc.org For instance, the Ferrier rearrangement of glucal derivatives provides a powerful method for the synthesis of 2,3-unsaturated glycosides, which are themselves important synthetic intermediates. wikipedia.org Furthermore, glycals are instrumental in the synthesis of 2-deoxy sugars, a critical component of many bioactive natural products and pharmaceuticals. researchgate.netnih.gov

Significance of Acetal (B89532) Protecting Groups in Carbohydrate Transformations

Protecting groups are indispensable tools in carbohydrate chemistry, enabling chemists to differentiate between multiple hydroxyl groups and achieve regioselective modifications. wiley-vch.denih.gov Among the various types of protecting groups, acetals, formed by the reaction of a diol with an aldehyde or ketone, are of fundamental importance. acs.orgnumberanalytics.com Cyclic acetals, in particular, are widely used to protect vicinal diols. numberanalytics.com

In the context of hexopyranoses like glucose, the 4- and 6-hydroxyl groups can be simultaneously protected by forming a cyclic acetal with an appropriate aldehyde or ketone. wiley-vch.de This strategy not only masks these two hydroxyls but also imparts conformational rigidity to the pyranose ring, which can influence the stereochemical outcome of subsequent reactions. nih.gov The stability of acetal protecting groups under various reaction conditions, coupled with their relatively straightforward introduction and removal, makes them a popular choice in multistep synthetic sequences. acs.orgingentaconnect.combenthamdirect.com

The cyclohexylidene group, derived from cyclohexanone (B45756), is a commonly employed acetal protecting group. ingentaconnect.combenthamdirect.comresearchgate.net It forms a six-membered ring when protecting the 4,6-diols of hexopyranoses. Compared to the more common isopropylidene (acetonide) group, the cyclohexylidene group can offer different solubility characteristics and may influence reactivity in a distinct manner. google.com The choice between different acetal protecting groups allows for fine-tuning of the synthetic strategy. ingentaconnect.combenthamdirect.com

Contextualizing 4,6-O-Cyclohexylidene-D-glucal as a Key Synthetic Intermediate

Building upon the concepts of glycals as chiral synthons and the utility of acetal protecting groups, this compound emerges as a strategically important synthetic intermediate. smolecule.comntu.edu.sg In this molecule, the 4- and 6-hydroxyl groups of D-glucal are protected by a cyclohexylidene acetal, leaving the 3-hydroxyl group available for further functionalization.

This selective protection is crucial for directing subsequent chemical transformations. For example, the free 3-hydroxyl group can be acylated, alkylated, or involved in other reactions to introduce desired functionalities. smolecule.com Following these modifications, the double bond of the glucal can be exploited for glycosylation or other additions. Finally, the cyclohexylidene acetal can be removed under acidic conditions to liberate the 4- and 6-hydroxyl groups for further manipulation. ingentaconnect.combenthamdirect.com

The use of this compound allows for a stepwise and controlled approach to the synthesis of complex carbohydrates and glycoconjugates. nih.gov Its application has been noted in the synthesis of various biologically relevant molecules, underscoring its value as a versatile building block in modern organic synthesis. smolecule.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(4aR,8R,8aS)-spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol |

InChI |

InChI=1S/C12H18O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,9-11,13H,1-3,5-6,8H2/t9-,10-,11+/m1/s1 |

InChI Key |

SZCBOVRLIDZTHD-MXWKQRLJSA-N |

Isomeric SMILES |

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O |

Canonical SMILES |

C1CCC2(CC1)OCC3C(O2)C(C=CO3)O |

Origin of Product |

United States |

Reactivity and Transformations of 4,6 O Cyclohexylidene D Glucal

Reactions at the Enol Ether Double Bond

The electron-rich nature of the C1-C2 double bond makes it highly susceptible to attack by electrophiles, initiating a variety of addition and transformation reactions.

Electrophilic addition reactions are characteristic transformations of glycals. The reaction is initiated by an electrophile attacking the double bond, which typically leads to the formation of a cationic intermediate at C2. This intermediate is then trapped by a nucleophile, leading to 2,3-disubstituted sugar derivatives. The stereochemistry of the final product is heavily influenced by the protecting groups on the glycal.

Difluorination: The addition of electrophilic fluorine reagents to glucals provides a direct route to 2-deoxy-2-fluoro sugars, which are of significant interest in medicinal chemistry. The reaction of conformationally rigid glycals, such as the closely related 4,6-O-benzylidene-D-glucal, with electrophilic fluorinating agents like Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) results in the formation of a mixture of 2-deoxy-2-fluoro-D-gluco and 2-deoxy-2-fluoro-D-manno derivatives. The stereochemical outcome is dependent on the nature of the protecting groups and reaction conditions. For rigid 4,6-O-acetal protected D-glucals, the reaction proceeds via addition across the double bond, and the ratio of the resulting gluco to manno products can be influenced by the steric and electronic properties of other substituents on the sugar ring.

Table 1: Representative Products from Electrophilic Fluorination of a Protected D-Glucal Analog

| Starting Material | Reagent | Product Configuration | Description |

| 4,6-O-Benzylidene-D-glucal | Selectfluor™ | 2-Deoxy-2-fluoro-D-gluco | Fluorine at C2 is axial |

| 4,6-O-Benzylidene-D-glucal | Selectfluor™ | 2-Deoxy-2-fluoro-D-manno | Fluorine at C2 is equatorial |

Iodination: The reaction of glycals with an electrophilic iodine source, often in the presence of a nucleophile (an alcohol, for instance), is known as iodoalkoxylation. This reaction proceeds through a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack occurs in a trans-diaxial manner, leading to high stereoselectivity. For glucal derivatives, this results predominantly in the formation of products with an α-manno configuration. nih.govThe reaction involves the addition of iodine to C2 and the alkoxy group to the anomeric carbon (C1). The rigidity of the 4,6-O-cyclohexylidene group is expected to ensure high stereocontrol, directing the formation of the iodonium ion to the α-face, followed by axial attack of the nucleophile at C1. nih.gov

Table 2: Expected Products of Iodoalkoxylation of 4,6-O-Cyclohexylidene-D-glucal

| Reagent | Nucleophile (ROH) | Intermediate | Product Configuration |

| I₂ or NIS | Methanol | α-Iodonium ion | Methyl 2-deoxy-2-iodo-α-D-mannopyranoside |

| I₂ or NIS | Ethanol | α-Iodonium ion | Ethyl 2-deoxy-2-iodo-α-D-mannopyranoside |

Epoxidation of the electron-rich double bond of D-glucal derivatives is a highly efficient method for producing 1,2-anhydrosugars (glycal epoxides). These epoxides are valuable intermediates for the synthesis of various glycosides. Reagents such as dimethyldioxirane (B1199080) (DMDO), generated in situ from Oxone and acetone, are particularly effective. nih.govthermofisher.comThe reaction is highly stereoselective due to the steric hindrance posed by the substituents on the sugar ring. For this compound, the reagent is expected to attack the double bond from the less hindered α-face, leading almost exclusively to the formation of the 1,2-anhydro-α-D-glucopyranose derivative (the gluco-epoxide).

Table 3: Stereoselective Epoxidation of Protected D-Glucals

| Substrate | Reagent | Solvent System | Product | Selectivity | Yield |

| 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | CH₂Cl₂ / aq. NaHCO₃ | 1,2-Anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose | 100% α-gluco | 99% |

| 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | CH₂Cl₂ / aq. NaHCO₃ | Mixture of gluco and manno epoxides | 7:1 (gluco:manno) | 87% |

The double bond of this compound can undergo cyclopropanation to yield stereochemically defined cyclopropane-fused carbohydrates. The Simmons-Smith reaction, which typically employs diiodomethane (B129776) and a zinc-copper couple (Zn-Cu), is a classic method for this transformation. thermofisher.comwikipedia.orgThe reaction is stereospecific, involving the syn-addition of a methylene (B1212753) group across the double bond. wikipedia.orgIn the case of glucals possessing a free hydroxyl group at the allylic C3 position, this group acts as a directing group, guiding the reagent to the α-face of the molecule. This results in the formation of a single, well-defined stereoisomer of the cyclopropanated product.

Table 4: Expected Outcome of Simmons-Smith Cyclopropanation

| Substrate | Reagent | Key Feature | Expected Product Stereochemistry |

| This compound | CH₂I₂ / Zn-Cu | C3-OH directing group | Methylene bridge on the α-face |

The enol ether system in glycals can participate in a variety of transition metal-catalyzed reactions, most notably those involving palladium. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at the allylic positions.

The palladium-catalyzed allylic alkylation, or Tsuji-Trost reaction, is a powerful method for C-C bond formation. wikipedia.orgorganic-chemistry.orgFor a glycal like this compound to act as a substrate, its C3-hydroxyl group must first be converted into a suitable leaving group, such as an acetate (B1210297) or a carbonate. The reaction proceeds via the formation of a π-allylpalladium complex after oxidative addition of a Pd(0) catalyst. This complex is an electrophile that can then be attacked by a wide range of soft nucleophiles. wikipedia.orgnrochemistry.comThis methodology has been successfully applied to glycal carbonates to achieve stereoselective glycosylations. nih.govresearchgate.netThe attack of the nucleophile typically occurs at either the C1 or C3 position, leading to 2,3-unsaturated glycosides.

Table 5: Representative Palladium-Catalyzed Allylic Alkylation of a C3-Activated Glucal Derivative

| Glucal Derivative | Nucleophile | Catalyst System | Expected Product |

| 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal | Dimethyl malonate | Pd(PPh₃)₄ | C-glycoside via attack at C1 or C3 |

| 3-O-Carbonyl-4,6-O-cyclohexylidene-D-glucal | Phenol | Pd₂(dba)₃, ligand | O-glycoside via attack at C1 |

| 3-O-Acetyl-4,6-O-cyclohexylidene-D-glucal | Phthalimide | Pd(PPh₃)₄ | N-glycoside via attack at C1 |

Transition Metal-Catalyzed Reactions

Palladium-Catalyzed Vinylation

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds, and this chemistry has been successfully applied to glycal scaffolds. The vinylation of glycals, often proceeding via a mechanism analogous to the Heck-Mizoroki reaction, allows for the introduction of a vinyl group at the anomeric carbon, leading to the synthesis of C-vinyl glycosides. nih.govresearchgate.net These compounds are valuable synthetic intermediates and mimics of natural glycosides with enhanced stability against enzymatic hydrolysis. thieme-connect.com

The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.org In the context of glycals, the C1-C2 double bond acts as the alkene component. While specific literature detailing the vinylation of this compound is specialized, the general methodology has been demonstrated on variously protected glucals. ntu.edu.sg The reaction typically involves a palladium(0) catalyst which undergoes oxidative addition with a vinyl halide (e.g., vinyl bromide or iodide). The resulting palladium(II)-vinyl complex then coordinates to the glycal double bond, followed by migratory insertion and subsequent β-hydride elimination to yield the C-glycoside product and regenerate the palladium(0) catalyst. libretexts.org

Palladium-catalyzed methodologies have been developed that provide access to a wide range of C-glycosides with high yields and excellent control of stereochemistry. acs.orgacs.org These reactions are often compatible with a broad scope of functional groups, highlighting their utility in complex molecule synthesis. acs.org

Table 1: Overview of Palladium-Catalyzed Reactions on Glycals

| Reaction Type | Catalyst System (Typical) | Substrates | Product Type | Reference |

| Heck-Type Vinylation | Pd(OAc)₂, Ligand, Base | Glycal, Vinyl Halide | C-Vinyl Glycoside | wikipedia.orgntu.edu.sg |

| C-H Glycosylation | Pd(OAc)₂, Auxiliary | Glycosyl Chloride, Alkene | C-Vinyl Glycoside | nih.govresearchgate.net |

| Decarboxylative Coupling | Pd(0) complex, Ligand | Glycal, Allylic Ester | C-Glycoside | acs.org |

Glycosylation Reactions

This compound is a key substrate for the Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides. nih.gov This Lewis acid-catalyzed reaction involves the allylic rearrangement of the glycal in the presence of a nucleophile, typically an alcohol or a thiol. nih.govresearchgate.net The reaction proceeds through the formation of an allylic oxocarbenium ion intermediate upon cleavage of the C3-allylic substituent (in the case of an O-acylated glucal), followed by nucleophilic attack at the anomeric center (C1). nih.gov

This method is highly efficient for creating O- and S-glycosidic linkages. A wide variety of alcohols, including primary, secondary, sterically hindered, and phenolic nucleophiles, can be successfully employed as glycosyl acceptors to form the corresponding O-glycosides. nih.gov The reaction of this compound with a protected monosaccharide containing a free hydroxyl group serves as an effective strategy for the synthesis of 2,3-unsaturated disaccharides.

The choice of Lewis acid catalyst is crucial for the success of the reaction. Common catalysts include boron trifluoride etherate (BF₃·OEt₂) and iron(III) chloride (FeCl₃), with the latter often proving more efficient. nih.gov Modern variations have demonstrated that the reaction can be promoted with extremely low loadings of a solid-supported acid catalyst, such as a sulfonic polystyrene resin (resin-H⁺), particularly when assisted by a perfluorinated solvent which can enhance reactivity and stereocontrol. nih.gov

The stereochemical outcome of glycosylation reactions is of paramount importance in carbohydrate chemistry. ucd.ie In the Ferrier glycosylation of D-glucal derivatives, the reaction typically proceeds with high stereoselectivity, predominantly forming the α-anomer. nih.govnih.gov This stereoselectivity is significantly influenced by the protecting groups on the carbohydrate scaffold. nih.gov

The 4,6-O-cyclohexylidene acetal (B89532) is a conformation-constraining protecting group. nih.gov By locking the C4, C5, C6, and O6 atoms into a rigid chair-like conformation, it forces the pyranoid ring to adopt a specific half-chair conformation. This conformational rigidity influences the trajectory of the incoming nucleophile as it attacks the intermediate allylic oxocarbenium ion. For D-glucal derivatives, this conformational bias favors the attack from the alpha face of the molecule, leading to the preferential formation of the α-glycoside. nih.govnih.gov

Studies on the Ferrier rearrangement of various acetylated glycals with diosgenin (B1670711) as the nucleophile confirmed that hexose-derived glycals, such as D-glucal, yield products with a high degree of α-selectivity. nih.gov Similarly, a system using a resin-H⁺ catalyst in perfluoro-n-hexane for the reaction of tri-O-acetyl-D-glucal with various alcohols consistently yielded α:β ratios greater than 20:1. nih.gov This high degree of stereocontrol underscores the predictable nature of the Ferrier reaction with conformationally restricted glycals like this compound.

Deprotection Strategies for the Cyclohexylidene Group

The most common method for the cleavage of acetal protecting groups, including the cyclohexylidene group, is acid-catalyzed hydrolysis. nih.govyoutube.com This reaction is typically performed by treating the protected carbohydrate with an aqueous solution of a protic acid. The mechanism involves the protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and cyclohexanone (B45756). Water then attacks the carbocation, and subsequent deprotonation yields the free diol at the 4- and 6-positions.

Commonly used acid systems include mixtures of acetic acid and water or catalytic amounts of a stronger acid like trifluoroacetic acid (TFA) in a dichloromethane (B109758)/water solvent system. The conditions are generally mild, but care must be taken with substrates containing other acid-sensitive functionalities, such as other acetals or glycosidic bonds, which could also be cleaved under these conditions. youtube.com

Table 2: Common Conditions for Acid-Catalyzed Deprotection of Cyclohexylidene Acetals

| Reagent System | Solvent | Temperature | Notes |

| Acetic Acid / Water | Acetic Acid / Water | Room Temp. to Mild Heat | Standard, mild conditions. |

| Trifluoroacetic Acid (TFA) | Dichloromethane / Water | 0 °C to Room Temp. | Stronger acid, faster reaction. |

| Dowex-50 (H⁺ form) | Methanol / Water | Room Temp. to Reflux | Heterogeneous catalyst, easy removal. lookchem.com |

Selective Cleavage Methods

While standard acid hydrolysis is effective, it lacks selectivity when other acid-labile groups are present. Consequently, a range of selective methods for the cleavage of cyclic acetals has been developed to enhance the synthetic utility of these protecting groups. nsf.govrsc.org

One strategy involves the use of specific Lewis acids which can coordinate to the acetal oxygens and facilitate cleavage under milder conditions than protic acids. For instance, erbium triflate (Er(OTf)₃) has been reported as an efficient catalyst for the mild deprotection of benzylidene derivatives, which are structurally related to cyclohexylidene acetals. organic-chemistry.org

A notable modern approach involves palladium(II)-catalyzed deprotection. A pincer complex of palladium has been shown to be a high-yield and selective catalyst for the hydrolysis of various acetals and ketals. This method is performed in wet acetonitrile (B52724) and is remarkable for its compatibility with other acid-sensitive protecting groups such as tetrahydropyranyl (THP) and tert-butyldimethylsilyl (TBDMS) ethers, which remain intact under the reaction conditions. Such catalytic systems offer a significant advantage in multistep syntheses where orthogonal deprotection strategies are required.

Another approach is the regioselective reductive ring-opening of the acetal. While this does not result in complete deprotection to the diol, it is a selective transformation of the acetal. For example, using reagents like triethylsilane in the presence of molecular iodine can lead to the formation of a 4-O-benzyl-6-hydroxy derivative from a 4,6-O-benzylidene acetal, demonstrating a selective reaction at the acetal that leaves other protecting groups untouched. organic-chemistry.org

Rearrangement Reactions of this compound

The unique structural features of this compound make it a versatile substrate for various rearrangement reactions, leading to the formation of novel and synthetically useful carbohydrate derivatives. This section explores several key rearrangement methodologies, including the Ferrier rearrangement, investigations into the Overman rearrangement, and ring-expansion techniques.

Ferrier Rearrangements

The Ferrier rearrangement is a powerful acid-catalyzed reaction of glycals that yields 2,3-unsaturated glycosides. This transformation involves the allylic rearrangement of the glycal double bond and the introduction of a nucleophile at the anomeric position. While extensive research has been conducted on the Ferrier rearrangement of glycals with various protecting groups, such as acetates, specific studies detailing the reaction with the 4,6-O-cyclohexylidene protecting group on D-glucal are less commonly reported in readily available literature. However, the general principles and outcomes of the Ferrier rearrangement can be extrapolated to this specific substrate.

The reaction is typically promoted by a Lewis acid, which facilitates the departure of the substituent at the C-3 position (in the case of a 3-O-acyl glycal) to form a resonance-stabilized allylic oxocarbenium ion. This intermediate is then attacked by a nucleophile at the anomeric carbon (C-1), leading to the formation of the 2,3-unsaturated glycoside. A variety of nucleophiles, including alcohols, phenols, and other carbon and nitrogen nucleophiles, can be employed in this reaction.

The stereochemical outcome of the Ferrier rearrangement is influenced by several factors, including the nature of the Lewis acid, the solvent, and the nucleophile. Generally, the reaction proceeds with a preference for the formation of the α-anomer.

A general representation of the Ferrier rearrangement on a protected D-glucal is depicted below:

General Scheme of the Ferrier Rearrangement:

Mechanistic Investigations of Reactions Involving 4,6 O Cyclohexylidene D Glucal

Role of Oxocarbenium Ions and Carbocation Intermediates

Reactions of glycals such as 4,6-O-Cyclohexylidene-D-glucal are typically initiated by an electrophilic attack on the electron-rich enol ether double bond. This process leads to the formation of a highly reactive glycosyl oxocarbenium ion as a key intermediate. academie-sciences.frnih.govnih.gov This cation is characterized by a positive charge delocalized between the anomeric carbon (C1) and the endocyclic oxygen (O5). nih.gov The existence of these oxocarbenium ions is often transient, and they are central to the mechanistic continuum that spans from a purely dissociative SN1 pathway to an associative SN2-type mechanism. nih.govnih.gov

In the SN1-like mechanism, a discrete oxocarbenium ion is formed, which can exist as a solvent-separated ion pair (SSIP) or a contact ion pair (CIP) with its counter-ion. researchgate.netwiley-vch.de The structure and stability of this intermediate are heavily influenced by the substituents on the sugar ring. The 4,6-O-cyclohexylidene group, much like the well-studied 4,6-O-benzylidene acetal (B89532), locks the pyranose ring into a more rigid conformation. nih.govresearchgate.net This rigidity affects the stability of the developing positive charge at the anomeric center. The oxocarbenium ion derived from glucal typically adopts a half-chair conformation (e.g., 4H3). nih.govwiley-vch.de The facial selectivity of the subsequent nucleophilic attack on this planarized cation is then governed by stereoelectronic effects and the steric hindrance imposed by the ring substituents, including the bulky cyclohexylidene group.

While direct observation of these fleeting intermediates in common organic solvents is challenging, their existence is supported by a wealth of indirect evidence, including trapping experiments and kinetic studies. academie-sciences.frnih.gov The lifetime of glycosyl oxocarbenium ions in solution is estimated to be extremely short, on the order of picoseconds to nanoseconds, making their direct characterization difficult. researchgate.net

Influence of Catalysts and Reagents on Reaction Pathways

The reaction pathway of this compound is highly dependent on the choice of catalysts and reagents. Electrophilic activation of the glucal double bond is typically achieved using Brønsted or Lewis acids.

Brønsted acids , such as triflic acid (TfOH), are potent promoters for reactions like glycosylation. nih.gov The acid protonates the double bond, leading to the formation of the oxocarbenium ion, which is then intercepted by a nucleophile (e.g., an alcohol) to form a 2-deoxyglycoside. The combination of reagents can be used to steer the reaction towards different outcomes. For instance, the use of TfOH in conjunction with a reducing agent like sodium cyanoborohydride (NaCNBH3) can lead to the reductive cleavage of related acetal systems, demonstrating how reagents can completely alter the reaction course. nih.gov

Lewis acids , such as boron trifluoride etherate (BF3·OEt2) or bismuth triflate (Bi(OTf)3), are also widely used. taylorfrancis.comrsc.org They activate the glucal by coordinating to one of the oxygen atoms, typically the endocyclic oxygen or the C3-hydroxyl group, which enhances the electrophilicity of the double bond and facilitates the formation of the carbocationic intermediate. The choice of Lewis acid can influence both the reaction rate and its stereoselectivity. nih.govnih.gov For example, different Lewis acids can exhibit varying degrees of coordination, leading to different transition state geometries and, consequently, different product distributions.

The nature of the nucleophile is equally critical. Alcohols and other sugar hydroxyl groups act as nucleophiles in glycosylation reactions. In contrast, carbon-based nucleophiles can be used for the synthesis of C-glycosides, while reagents like dimethyldioxirane (B1199080) (DMDO) lead to epoxidation of the double bond. researchgate.netsci-hub.se

The table below illustrates how different reagents can direct the outcome of reactions on a protected D-glucal system, based on studies of analogous substrates.

| Glucal Substrate | Reagent/Catalyst | Product Type | Observed Selectivity/Yield | Reference |

|---|---|---|---|---|

| 3,4,6-Tri-O-benzyl-D-glucal | DMDO (in situ) | 1,2-Anhydrosugar (Epoxide) | 99% yield, 100% α-selectivity | researchgate.net |

| 3,4,6-Tri-O-acetyl-D-glucal | DMDO (in situ) | Epoxide Mixture | 87% yield, 7:1 ratio (gluco:manno) | sci-hub.se |

| 4,6-O-Benzylidene-α,α-trehalose | TfOH / NaCNBH3 | Reductive Acetal Opening | Formation of 6-O-benzyl ether | nih.gov |

| Penta-O-acetyl-β-D-glucopyranose | BF3·OEt2 / Propargyl alcohol | Glycosylation | Formation of propargyl glycoside | taylorfrancis.com |

Analysis of Stereochemical Induction in Reaction Mechanisms

Stereochemical control is a paramount challenge in carbohydrate chemistry, and the 4,6-O-cyclohexylidene protecting group is a powerful tool for inducing stereoselectivity. By fusing the C4 and C6 positions, the acetal creates a rigid bicyclic system that severely restricts the conformational flexibility of the pyranose ring. nih.gov This conformational locking is the primary mechanism by which it directs the stereochemical outcome of reactions at the anomeric center and the C2 position.

In glycosylation reactions, the rigid chair conformation imposed by the acetal influences the trajectory of the incoming nucleophile. When an oxocarbenium ion intermediate is formed, the nucleophile typically attacks from the less sterically hindered face. For a glucal derivative, this often leads to the formation of the α-glycoside, as the β-face is shielded by the C3 substituent and the conformation of the ring.

The influence of the 4,6-O-acetal is particularly well-documented in the analogous 4,6-O-benzylidene mannoside series for achieving challenging β-mannosidic linkages. nih.govnih.gov In these systems, the protecting group is proposed to destabilize the formation of a planar oxocarbenium ion due to torsional strain. Instead, the reaction is favored to proceed through an SN2-like displacement of an activated intermediate (e.g., a glycosyl triflate), where the nucleophile attacks from the face opposite to the leaving group, resulting in high stereoselectivity. nih.gov

Epoxidation of the D-glucal double bond also shows high diastereoselectivity, which is governed by the directing effect of the C3-hydroxyl or protected hydroxyl group. In the case of 3,4,6-tri-O-benzyl-D-glucal, epoxidation with DMDO proceeds with high selectivity to give the α-epoxide (gluco configuration). researchgate.net This is because the reagent is delivered to the face opposite the bulky C3-benzyloxy group. This high degree of stereochemical induction is a direct consequence of the defined conformation of the protected glycal.

Characterization of Reaction Intermediates and Transition States

The direct characterization of the key intermediates in reactions of this compound is exceptionally challenging due to their high reactivity and short lifetimes. academie-sciences.frresearchgate.net Oxocarbenium ions are too reactive to be observed by standard NMR techniques in typical reaction media. wiley-vch.de However, a combination of advanced spectroscopic methods and computational studies has provided significant insights into their structure and the transition states through which they react.

Spectroscopic Methods: Long-lived glycosyl oxocarbenium ions have been successfully generated and characterized by low-temperature NMR spectroscopy in superacidic media (e.g., HF/SbF5). nih.govnih.govacs.org These extreme conditions stabilize the cation by eliminating any nucleophiles, allowing for structural elucidation. While this has not been reported specifically for the 4,6-O-cyclohexylidene derivative, these studies have confirmed the planarized half-chair structure of the oxocarbenium ion core for other protected sugars. acs.org Mass spectrometry has also been used to study the gas-phase formation and stability of oxocarbenium ions, providing information on the electronic effects of different protecting groups. researchgate.net

Computational Studies: Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying reaction mechanisms in carbohydrate chemistry. nih.gov Computational models can provide detailed information on the geometry, stability, and electronic structure of transient intermediates and transition states that are inaccessible experimentally. nih.govescholarship.org For glycosylation reactions, DFT studies have been used to map the potential energy surface, compare the energies of different oxocarbenium ion conformers (e.g., 4H3 vs. 3H4), and model the transition states for nucleophilic attack from either the α- or β-face. nih.govwiley-vch.de These studies help rationalize the observed stereoselectivities and provide a predictive framework for designing new reactions.

The table below summarizes the methods used to investigate these transient species in carbohydrate reactions.

| Method | Type of Information Obtained | Applicability/Limitations | Reference |

|---|---|---|---|

| Low-Temperature NMR | Direct structural information (1H, 13C shifts, coupling constants) of stabilized cations. | Requires superacidic, non-nucleophilic media; may not perfectly model typical reaction conditions. | nih.govacs.org |

| Mass Spectrometry (CID-ESI) | Relative stability of gas-phase oxocarbenium ions; effect of protecting groups. | Gas-phase behavior may differ from solution-phase reactivity. | researchgate.net |

| Computational Chemistry (DFT) | Geometries, energies, and electronic properties of intermediates and transition states. | Accuracy is dependent on the level of theory and solvent model used. | nih.govnih.gov |

| Kinetic Isotope Effects (KIE) | Indirect evidence for the nature of the transition state (e.g., SN1 vs. SN2 character). | Provides information about bonding changes at the transition state but not the full structure. | nih.gov |

Stereochemical Control and Conformational Aspects

Diastereoselective Synthesis Utilizing 4,6-O-Cyclohexylidene-D-glucal as a Chiral Template

The inherent chirality and conformational rigidity of this compound render it an effective substrate for diastereoselective reactions. The bulky 4,6-O-cyclohexylidene protecting group effectively shields one face of the pyranoid ring, directing incoming reagents to the more accessible face of the C1-C2 double bond. This substrate-controlled stereodirection is a cornerstone of its utility in asymmetric synthesis.

A prominent example of this is in epoxidation reactions. The epoxidation of protected D-glucal derivatives, such as those with benzyl (B1604629) or acetyl groups, using reagents like dimethyldioxirane (B1199080) (DMDO), proceeds with high diastereoselectivity. For instance, the epoxidation of 3,4,6-tri-O-benzyl-D-glucal with DMDO, generated in situ, yields the corresponding 1,2-anhydrosugar with exceptional selectivity. sci-hub.se While this specific example uses benzyl ethers, the underlying principle of facial hindrance by bulky C4 and C6 protecting groups applies directly to the cyclohexylidene acetal (B89532), which is expected to confer a similar or even greater level of stereocontrol due to its rigid, bicyclic nature. The reaction forces the electrophilic oxygen to approach from the less hindered α-face, opposite to the C3 substituent, leading predominantly to the formation of the α-epoxide (gluco-configuration).

Similarly, [2+2] cycloaddition reactions with protected glycals demonstrate high stereoselectivity. The reaction of tri-O-benzyl-D-glucal with chlorosulfonyl isocyanate, for example, proceeds stereospecifically, with the isocyanate adding to the double bond anti to the C3 substituent to form a single diastereomer of the resulting β-lactam. orgsyn.orgresearchgate.net The stereochemical outcome is dictated by the approach of the reagent to the less sterically encumbered face of the glucal double bond, a principle that is central to the use of this compound as a chiral template.

The table below summarizes the expected outcomes for key diastereoselective reactions utilizing a protected glucal scaffold, illustrating the principle of asymmetric induction.

| Reaction | Reagent | Expected Major Product Diastereomer | Stereochemical Rationale |

| Epoxidation | Dimethyldioxirane (DMDO) | 1,2-Anhydro-α-D-glucopyranose derivative | Reagent attacks the less hindered α-face of the C1-C2 double bond. |

| [2+2] Cycloaddition | Chlorosulfonyl Isocyanate (CSI) | Bicyclic β-Lactam (anti-addition) | Reagent approaches from the face opposite to the C3 substituent. |

| Diels-Alder [4+2] Cycloaddition | Various Dienophiles | Endo/Exo adducts with high facial selectivity | The bulky 4,6-O-acetal directs the dienophile to the opposite face of the pyranoid ring. researchgate.net |

Conformational Analysis of this compound and its Derivatives

The stereochemical directing ability of this compound is a direct consequence of its preferred conformation in solution and in the solid state. The fusion of the cyclohexylidene ring to the pyranose core at the 4- and 6-positions locks the system into a relatively rigid conformation, which has been investigated by NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of cyclic molecules like this compound. Vicinal proton-proton coupling constants (³JH,H) are particularly informative, as their magnitudes are related to the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov

For this compound, the pyranoid ring is expected to exist in a half-chair conformation, likely the ⁰H₅ or ⁵H₀ form. The analysis of ³JH,H values for the ring protons (H-2, H-3, H-4, H-5) allows for the determination of the predominant conformation. For example, a large ³JH4,H5 value would be consistent with a dihedral angle approaching 180°, which is characteristic of a trans-diaxial relationship between these protons in a specific half-chair form. The observation of Nuclear Overhauser Effects (NOEs) between protons that are close in space, such as between axial protons on the same face of the ring, provides further evidence to build a detailed 3D model of the molecule's solution-state structure. researchgate.net

X-ray Crystallography Insights

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. While the specific crystal structure for this compound is not widely reported, data from closely related structures, such as 4,6-O-ethylidene-β-D-glucopyranosylamine derivatives, offer valuable insights. nih.govias.ac.in

In the crystal structure of 4,6-O-ethylidene-N-(2-hydroxybenzylidene)-beta-D-glucopyranosylamine, the pyranose ring adopts a classic ⁴C₁ chair conformation. nih.gov The fused 4,6-O-acetal ring system locks the C5-C6 bond, restricting the rotation of the hydroxymethyl group (or its equivalent). This rigidity is a key feature imparted by such protecting groups. For this compound, the pyranoid ring would be a half-chair due to the endocyclic double bond. A crystal structure would precisely define the bond lengths, bond angles, and torsional angles, confirming the degree of ring flattening and the exact orientation of the C3-hydroxyl group and the fused cyclohexylidene ring relative to the plane of the double bond. This solid-state data provides an unambiguous picture of the steric environment that dictates the diastereoselectivity of reactions.

Principles of Chirality Transfer and Asymmetric Induction

The transfer of chirality from the glucal template to the product occurs because the transition states leading to the different possible diastereomeric products are themselves diastereomeric, and therefore have different energies. The reaction proceeds preferentially through the lower-energy transition state.

The key factors governing this induction are:

Steric Hindrance : The bulky 4,6-O-cyclohexylidene group, locked in a rigid conformation, creates a highly differentiated steric environment. It effectively blocks one face of the molecule, forcing reagents to approach from the more exposed face. This is the dominant principle in directing additions to the C1-C2 double bond.

Conformational Rigidity : The fused bicyclic system minimizes conformational flexibility. This pre-organization of the substrate ensures that the steric bias is consistently maintained, leading to high levels of diastereoselectivity. If the molecule were flexible, multiple conformations could react, leading to a mixture of products.

Allylic Strain (A1,3 Strain) : The interaction between the substituent at the allylic C3 position (the hydroxyl group) and the double bond at C1-C2 also plays a crucial role. To minimize allylic strain, the C3-O bond will adopt a specific orientation relative to the double bond, further influencing the trajectory of an approaching reagent. The reagent will preferentially attack from the face opposite the C3 substituent to avoid steric clash in the transition state.

Together, these principles ensure that the inherent chirality of the this compound scaffold is effectively transferred during a chemical reaction, making it a reliable and predictable chiral building block in the synthesis of complex molecules.

Applications in Complex Molecule Synthesis

Synthesis of Modified Carbohydrates and Glycoconjugates

The inherent structure of 4,6-O-cyclohexylidene-D-glucal makes it an ideal precursor for the synthesis of various modified carbohydrates and glycoconjugates, which are crucial for studying biological processes and for the development of new therapeutics.

Oligosaccharide and Glycoside Construction

The construction of oligosaccharides and glycosides is a cornerstone of carbohydrate chemistry. Glycals, including this compound, are pivotal substrates for these transformations. The Ferrier rearrangement, a powerful reaction for the synthesis of 2,3-unsaturated glycosides, can be effectively applied to protected glycals. universiteitleiden.nlresearchgate.net This reaction allows for the introduction of an aglycone at the anomeric position, forming the basis for oligosaccharide chains.

The regioselective glycosylation of related 4,6-O-benzylidenated glucopyranosides has been investigated, demonstrating that the regioselectivity of glycosylation at the C-2 or C-3 hydroxyl groups depends on the size of the glycosyl donor and the anomeric configuration of the acceptor. researchgate.net It is well-established that the cyclohexylidene protecting group can similarly direct glycosylation reactions, suggesting that this compound can be employed as a key acceptor molecule in the stepwise synthesis of complex oligosaccharides. diva-portal.orgrsc.org

Preparation of Deoxysugars and Fluorinated Carbohydrates

Deoxysugars are integral components of numerous bioactive natural products, and their synthesis is of significant interest. nih.gov Glycals are direct precursors to 2-deoxysugars through electrophilic addition reactions across the double bond. rsc.orgmdpi.com For instance, the reaction of a protected glycal with an electrophile followed by reduction of the intermediate allows for the stereoselective introduction of various functional groups at the C-2 position, ultimately leading to the desired 2-deoxysugar derivative.

Furthermore, the synthesis of fluorinated carbohydrates, which have found applications as metabolic probes and therapeutic agents, can be achieved from protected glycals like this compound. nih.govacs.org Electrophilic fluorinating agents, such as Selectfluor®, react with the glycal double bond to introduce a fluorine atom at the C-2 position. nih.govresearchgate.netnih.gov This reaction proceeds via an electrophilic addition mechanism and provides a direct route to 2-deoxy-2-fluoro sugars, which are valuable building blocks in medicinal chemistry. nih.gov

Utility as a Chiral Building Block for Non-Carbohydrate Natural Products

Beyond the realm of carbohydrate chemistry, this compound serves as a rich source of chirality for the total synthesis of a variety of non-carbohydrate natural products. The stereochemically defined pyran ring can be manipulated and transformed into diverse structural motifs. acs.org

Total Synthesis of Biologically Active Compounds

The chiral scaffold provided by D-glucal derivatives has been instrumental in the total synthesis of several biologically active compounds.

Altholactone: The asymmetric total synthesis of (+)-altholactone, a styryllactone with cytotoxic and antitumor activities, has been accomplished using chiral building blocks derived from carbohydrates. nih.govnih.gov While specific syntheses starting directly from this compound are not explicitly detailed, the general strategy of utilizing D-glucose-derived synthons highlights the potential of this protected glycal as a starting material for constructing the core lactone structure of altholactone. nih.gov

Peloruside B: This potent antitumor macrolide has been the target of several total syntheses. nih.govresearchgate.net Retrosynthetic analyses often reveal key fragments that can be sourced from the chiral pool of carbohydrates. nih.gov Although published routes may not explicitly name this compound as the starting material, the synthesis of complex polyketide-derived fragments of Peloruside B often relies on stereoselective reactions that can be initiated from D-glucal-derived building blocks. nih.govnih.gov

Sphinganine (B43673) and Safingol: These sphingoid bases are crucial components of sphingolipids and play significant roles in cellular processes. nih.gov The asymmetric synthesis of sphinganine and its stereoisomer, safingol, has been achieved through various strategies, including those that utilize carbohydrate precursors to establish the correct stereochemistry of the amino alcohol backbone. nih.govbeilstein-journals.org The de novo synthesis pathways of sphingolipids in biological systems start from serine and palmitoyl-CoA. nih.govlibretexts.orgcaymanchem.com However, chemical syntheses can leverage the chirality of sugars to construct these molecules. universiteitleiden.nl

Construction of C-Glycosides

C-glycosides, where the anomeric oxygen is replaced by a carbon atom, are metabolically stable analogs of O-glycosides and are of great interest in drug discovery. nih.gov The synthesis of C-glycosides can be achieved from glycals through various methods, including radical addition reactions. rsc.orgnih.govnih.gov The double bond of this compound can serve as a radical acceptor, allowing for the formation of a C-C bond at the anomeric position with a high degree of stereocontrol. This approach provides access to a wide range of C-glycosides with diverse aglycones. nih.gov

Formation of Fused Heterocyclic Systems

The versatile reactivity of this compound also extends to the construction of fused heterocyclic systems, which are prevalent in many natural products.

Oxacycles and Tetrahydropyrans: The pyran ring of the glucal can be used as a template to construct more complex oxacyclic systems. Intramolecular cyclization reactions of appropriately functionalized derivatives of this compound can lead to the formation of fused tetrahydropyran (B127337) rings. beilstein-journals.orgnih.govrsc.orgbeilstein-journals.orgmdpi.com For instance, the Prins cyclization, involving the reaction of a homoallylic alcohol with a carbonyl compound, is a powerful method for constructing tetrahydropyran rings and can be applied to carbohydrate-derived substrates. beilstein-journals.orgmdpi.com

Furo[3,2-b]pyrans: The furo[3,2-b]pyran core is a structural motif found in a number of natural products. nih.govnih.govresearchgate.netnih.gov Synthetic strategies towards this heterocyclic system have been developed starting from D-glucose derivatives. nih.gov These methods often involve the manipulation of the pyranose ring and subsequent annulation to form the furan (B31954) ring. The reactivity of the double bond in this compound provides a handle for introducing the necessary functionality to initiate the cyclization cascade leading to the furo[3,2-b]pyran skeleton.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound for the development of carbohydrate-derived organocatalysts. The performed searches for the synthesis of organocatalysts from this particular compound, its use as a chiral precursor, or its application in asymmetric catalysis did not yield any relevant research findings.

While the broader field of carbohydrate-derived organocatalysts is well-established, with many examples derived from other sugar precursors such as D-mannitol or various glucose derivatives, the specific compound "this compound" is not documented in the searched literature as a starting material for this purpose.

Therefore, in strict adherence to the provided instructions to only include scientifically accurate and verifiable information directly related to "this compound," it is not possible to generate the content for the requested section "6.3. Development of Carbohydrate-Derived Organocatalysts." To do so would require speculation or the inclusion of information on unrelated compounds, which would violate the core requirements of the prompt.

Advanced Methodologies and Future Research Directions

Computational and Theoretical Studies in Reaction Design and Prediction

While specific computational studies exclusively targeting 4,6-O-Cyclohexylidene-D-glucal are not yet prevalent in the literature, the broader field of glycal chemistry has significantly benefited from theoretical and computational approaches. These methodologies provide deep mechanistic insights that are highly applicable to this specific compound and represent a critical direction for future research.

Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the complex mechanisms of organic reactions, including those involving glycals. DFT calculations allow researchers to predict the geometry, energy, and spectroscopic properties of reactants, products, intermediates, and, most importantly, transition states. Understanding the transition state structure is paramount in carbohydrate chemistry, as it governs the stereochemical outcome of a reaction—a factor that is notoriously difficult to control.

For reactions involving glycals like this compound, computational studies can be applied to:

Predict Reaction Pathways: By mapping the potential energy surface, computational models can compare different possible reaction pathways, such as those in electrophilic additions or glycosylation reactions, to determine the most energetically favorable route.

Elucidate Stereoselectivity: The formation of either α- or β-glycosidic bonds is a key challenge in carbohydrate synthesis. Computational models can analyze the transition states leading to different stereoisomers, helping to rationalize why a particular set of reactants and conditions favors one outcome over another. This is often achieved by examining subtle non-covalent interactions and stereoelectronic effects that guide the approach of the incoming nucleophile.

Analyze Reactive Intermediates: Glycosylation reactions can proceed through various mechanisms, including those involving oxocarbenium ions or more concerted SN2-like pathways. Computational studies can characterize the structure and stability of these transient species, providing evidence for the operative mechanism under specific conditions.

Rationalize Catalyst and Solvent Effects: The choice of catalyst and solvent can dramatically influence reaction outcomes. Theoretical models can incorporate these components to understand their role in stabilizing transition states or intermediates, thereby guiding the rational design of new and more efficient reaction protocols.

The application of these established computational methodologies to this compound is a promising avenue for future investigation. Such studies would enable a more precise prediction of its reactivity and stereoselectivity, accelerating the design of novel synthetic routes to complex carbohydrates and glycoconjugates.

Expanding the Scope of Derivatization and Applications of this compound

This compound is a versatile intermediate primarily used for the synthesis of 2-deoxy-D-glucose derivatives. The reactivity of its electron-rich double bond allows for a wide array of chemical transformations. While the cyclohexylidene group offers comparable protection to the more commonly studied benzylidene group, its aliphatic nature can offer advantages in solubility and deprotection conditions. The reactions and applications discussed below are well-established for the analogous 4,6-O-benzylidene-D-glucal and are directly applicable to the cyclohexylidene derivative.

The core value of this protected glucal lies in its ability to undergo stereoselective additions across the C1-C2 double bond, leading to functionalized pyranose rings. These derivatives are crucial building blocks for synthesizing biologically active molecules.

Key Derivatization Reactions:

| Reaction Type | Reagents & Conditions | Product Type | Significance |

| Epoxidation | Dimethyldioxirane (B1199080) (DMDO) or m-CPBA | 1,2-Anhydro-α-D-glucopyranose derivatives | Highly reactive intermediates for the synthesis of 2-hydroxy glycosides. |

| Azidonitration / Azidophenylselenylation | Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), NaN₃; or PhSeCl, NaN₃ | 2-Azido-2-deoxyglycosyl derivatives | Precursors for 2-amino-2-deoxy sugars (aminosugars), components of many antibiotics and glycoconjugates. |

| Halogenation | I₂, PhI(OAc)₂ | 2-Deoxy-2-iodo-α-glycosides | Versatile intermediates for creating 2-deoxy sugars via reductive deiodination. |

| O-Glycosylation (Ferrier Rearrangement) | Alcohol, Lewis Acid (e.g., BF₃·OEt₂) | 2,3-Unsaturated glycosides | Direct formation of glycosidic bonds, useful for oligosaccharide synthesis. |

| Carboboration | Bis(pinacolato)diboron, Ni catalyst, Halide electrophile | 2-Boryl-C-glycosides | Simultaneous installation of carbon and boron at C1 and C2, allowing for extensive further functionalization. |

| Michael Addition | Nucleophiles (alcohols, thiols), Cu(I) catalyst | 2-Deoxy-O-, S-, and C-glycosides | Applicable to "electron-deficient" glycals (e.g., 2-nitro-glycals) for stereoselective synthesis. |

Applications of Derivatives:

The primary application of this compound derivatives is in the synthesis of complex carbohydrates that play vital roles in biology and medicine.

Synthesis of 2-Deoxyglycosides: 2-Deoxy sugars are integral components of numerous natural products with significant biological activity, including cardiac glycosides and antitumor antibiotics. The controlled functionalization of the glucal double bond provides a reliable entry into this important class of molecules.

Construction of Oligosaccharides: By serving as glycosyl donors, derivatives of this compound can be used to build oligosaccharide chains. These structures are essential for studying cell-surface recognition, immune responses, and pathogen interactions.

Formation of C-Glycosides: The synthesis of C-glycosides, where the anomeric oxygen is replaced by a carbon atom, is a major area of research. These compounds are resistant to enzymatic hydrolysis, making them attractive as stable mimics of natural carbohydrates for therapeutic applications, such as enzyme inhibitors or metabolic probes.

Development of Novel Antimicrobials: Functionalized monosaccharides derived from protected glucals can be used to synthesize novel analogs of existing drugs, potentially leading to compounds with enhanced antimicrobial activity.

The continued exploration of new reactions and synthetic strategies involving this compound will undoubtedly expand its utility as a foundational building block in the synthesis of diverse and functionally rich carbohydrate-based molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.